

Dihydrotanshinone Extraction from *Salvia miltiorrhiza*: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrotanshinone*

Cat. No.: B163075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza Bunge, also known as Danshen, is a perennial plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.^{[1][2]} The therapeutic effects of *Salvia miltiorrhiza* are attributed to its bioactive components, which are primarily classified into two groups: hydrophilic phenolic acids and lipophilic diterpenoid quinones known as tanshinones.^{[3][4]} **Dihydrotanshinone I** is a prominent lipophilic compound belonging to the abietane diterpenoids found in the roots of *Salvia miltiorrhiza*.^{[5][6]} It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.^{[1][2]} This technical guide provides a comprehensive overview of the extraction of **dihydrotanshinone** from *Salvia miltiorrhiza*, focusing on various methodologies, experimental protocols, and the underlying biological pathways.

Physicochemical Properties of Dihydrotanshinone I

A thorough understanding of the physicochemical properties of **dihydrotanshinone I** is crucial for optimizing extraction and purification processes.

Property	Value	Reference
Chemical Formula	C ₁₈ H ₁₄ O ₃	[6]
Molar Mass	278.307 g·mol ⁻¹	[6]
Appearance	Red powder	[6][7]
Melting Point	214.0 to 218.0 °C	[8]
Boiling Point	479.2 °C	[6]
Density	1.32 g/cm ³	[6]
Solubility in water	12.9 mg/L (estimated)	[6]
Solubility in ethanol	1 mg/mL	[6][7]

Extraction Methodologies

Several techniques have been developed for the extraction of tanshinones, including **dihydrotanshinone**, from *Salvia miltiorrhiza*. The choice of method depends on factors such as extraction efficiency, solvent toxicity, cost, and environmental impact.

Conventional Solvent Extraction

Traditional methods often involve the use of organic solvents. A common approach includes reflux extraction with polar solvents.[3] For instance, a 95% alcohol extract of Danshen is used as a starting material for further purification.[9]

Cloud Point Extraction (CPE)

CPE is a green and efficient method that utilizes the phase-separation behavior of surfactants in aqueous solutions.[10] This technique minimizes the use of organic solvents, making it an environmentally friendly alternative.[10]

Supercritical Fluid Extraction (SFE)

SFE, particularly using carbon dioxide (CO₂), is a green technology that offers high selectivity and efficiency.[11][12][13] The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature.[13]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the mechanical effects of acoustic cavitation to enhance mass transfer and accelerate the extraction process.[\[14\]](#)[\[15\]](#) It is often associated with reduced extraction times and lower solvent consumption.[\[14\]](#)

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[\[16\]](#) This method is known for its high efficiency and reduced extraction time and solvent use.[\[16\]](#)

Quantitative Data on Extraction Methods

The following tables summarize the quantitative data from various studies on the extraction of **dihydrotanshinone** and other tanshinones from *Salvia miltiorrhiza*.

Table 1: Cloud Point Extraction (CPE) of Tanshinones

Parameter	Optimal Condition	Outcome	Reference
Solid-to-Liquid Ratio	1 g sample / 20 mL solvent	-	[3] [10]
Lecithin Concentration	3% (w/v)	-	[3] [10]
NaCl Concentration	2% (w/v)	-	[3] [10]
pH	6	-	[3] [10]
Equilibrium Temperature	25 ± 2 °C (Room Temperature)	-	[3] [10]
Dihydrotanshinone I Yield	4.55% increase compared to water extraction	-	[3] [10]

Table 2: Supercritical CO₂ Fluid Extraction of Tanshinones

Parameter	Optimal Condition	Yield	Reference
Method 1			
Extraction Pressure	30 MPa	-	[17]
Extraction Temperature	40 °C	-	[17]
Entrainer (Ethanol)	10%	High content of tanshinones	[17]
Method 2 (with Peanut Oil Modifier)			
Flow Rate	3.23 L/min	-	[18]
Modifier Concentration	52.21%	-	[18]
Pressure	38.50 MPa	-	[18]
Dihydrotanshinone Yield	-	1.472 mg/g	[18]

Table 3: Ultrasound-Assisted Extraction (UAE) of Tanshinone IIA

Parameter	Optimal Condition	Yield of Tanshinone IIA	Reference
Solvent	85% Ethanol	0.388%	[14]
Solid-to-Liquid Ratio	1:10	-	[14]
Extraction Time	30 min (4 times)	-	[14]
Ultrasonic Frequency	40 kHz	-	[14]
Temperature	Room Temperature	-	[14]

Table 4: Ionic Liquid-Based Ultrahigh Pressure Extraction of Tanshinones

Compound	Yield (mg/g)	Reference
Dihydrotanshinone	4.06	[19]
Cryptotanshinone	9.30	[19]
Tanshinone I	20.3	[19]
Tanshinone IIA	37.4	[19]
Miltirone	0.593	[19]

Experimental Protocols

Protocol 1: Cloud Point Extraction (CPE)

- Sample Preparation: *Salvia miltiorrhiza* samples are dried at 55 °C and ground into a fine powder. The powder is stored at 4 °C until use.[10]
- Extraction: 1 g of the powdered sample is mixed with 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl at pH 6.[3][10]
- Ultrasonication: The mixture is subjected to ultrasonic-assisted extraction (UAE) for 40 minutes at room temperature (25 ± 2 °C).[10]
- Phase Separation: The solution is allowed to stand to achieve phase separation into a surfactant-rich phase (coacervate) and an aqueous phase.
- Analysis: The tanshinone content in the surfactant-rich phase is analyzed by High-Performance Liquid Chromatography (HPLC).[10]

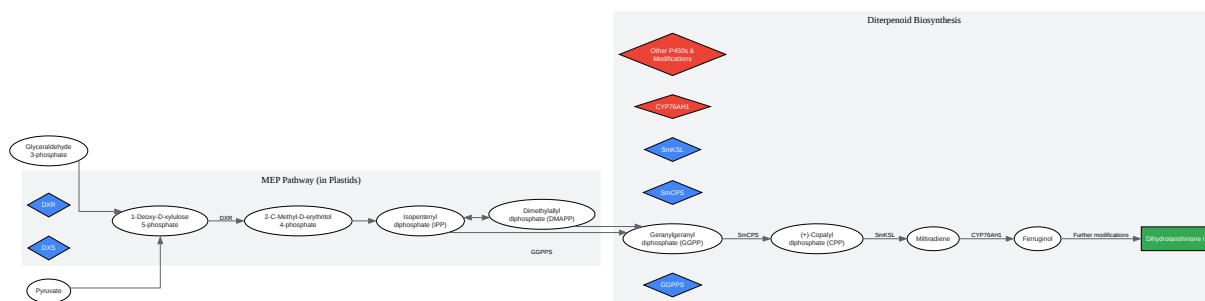
Protocol 2: Supercritical CO₂ Fluid Extraction (SFE)

- Sample Preparation: Dried and powdered *Salvia miltiorrhiza* root is used.
- Extraction: The powdered sample is placed in the extraction vessel of an SFE system.
- Parameter Settings: The system is set to the optimal conditions: extraction pressure of 30 MPa, extraction temperature of 40 °C, and an entrainer (e.g., 10% ethanol) is added.[17]

- Separation: The supercritical fluid containing the extracted tanshinones is passed through a separator where the pressure and/or temperature are changed to precipitate the extract.
- Collection and Analysis: The collected extract is then analyzed for its tanshinone content using HPLC.[17]

Protocol 3: Ultrasound-Assisted Extraction (UAE)

- Sample Preparation: Dried and powdered *Salvia miltiorrhiza* is used.
- Extraction: The sample is mixed with 85% ethanol at a solid-liquid ratio of 1:10.[14]
- Ultrasonication: The mixture is subjected to ultrasonic irradiation at a frequency of 40 kHz for 30 minutes at room temperature. This process is repeated four times.[14]
- Filtration and Concentration: The extract is filtered, and the solvent is evaporated to obtain the crude extract.
- Analysis: The content of tanshinones in the extract is determined by HPLC.[14]

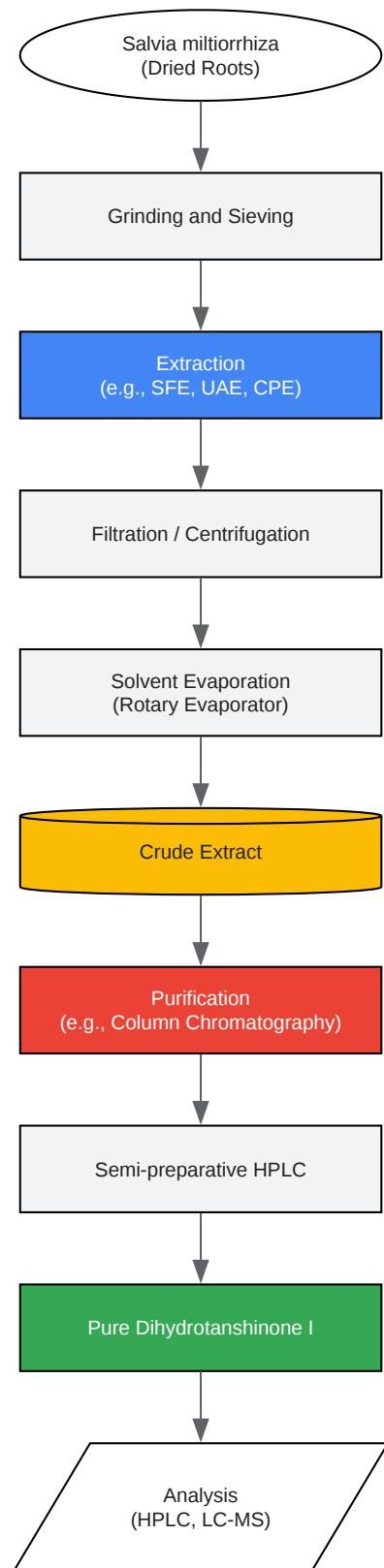

HPLC Analysis of Tanshinones

- System: A standard HPLC system equipped with a UV detector is used.
- Column: A C18 column (e.g., YMC-Pack ODS-AM, 250 mm × 4.6 mm, 5 µm) is commonly employed.[10]
- Mobile Phase: A gradient elution is typically used, consisting of two solvents: (A) 0.8% (v/v) acetic acid in water and (B) 0.8% (v/v) acetic acid in acetonitrile.[10]
- Flow Rate: A flow rate of 1.0 mL/min is maintained.[10]
- Detection: The eluent is monitored at specific wavelengths, for example, 243 nm for **dihydrotanshinone** and tanshinone I, and 265 nm for cryptotanshinone and tanshinone IIA. [20]

Mandatory Visualizations

Biosynthesis of Dihydrotanshinone

The biosynthesis of tanshinones, including **dihydrotanshinone**, in *Salvia miltiorrhiza* is a complex process that occurs through the methylerythritol phosphate (MEP) pathway.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[21\]](#)



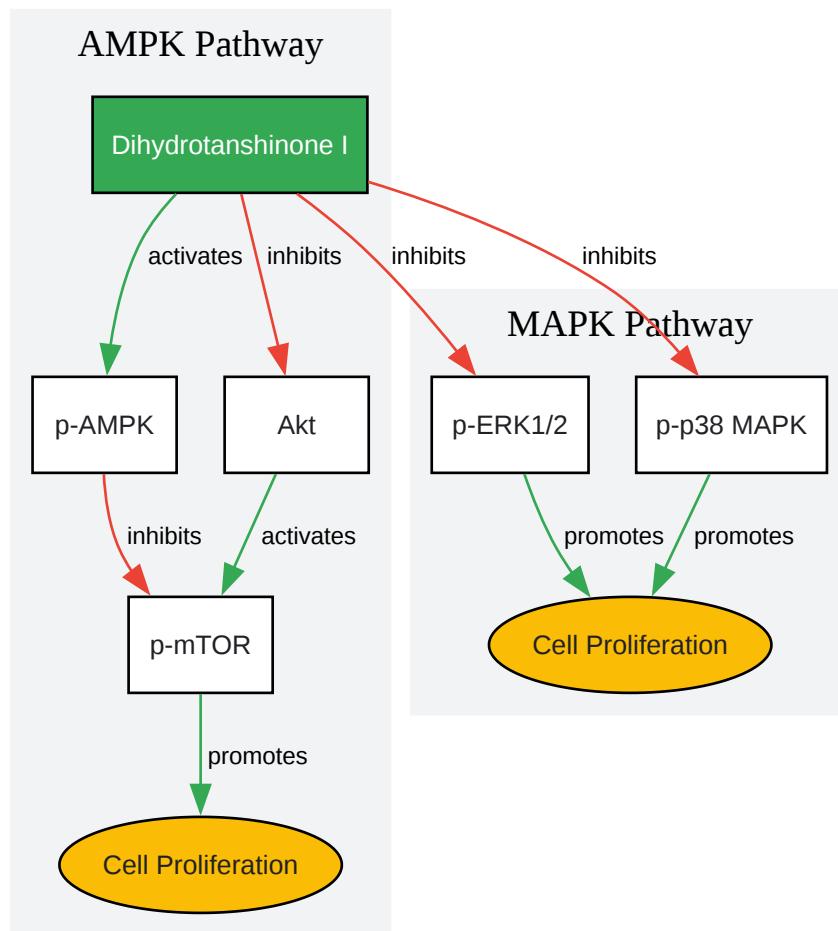
[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of **dihydrotanshinone I** in *Salvia miltiorrhiza*.

General Extraction and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of **dihydrotanshinone** from *Salvia miltiorrhiza*.

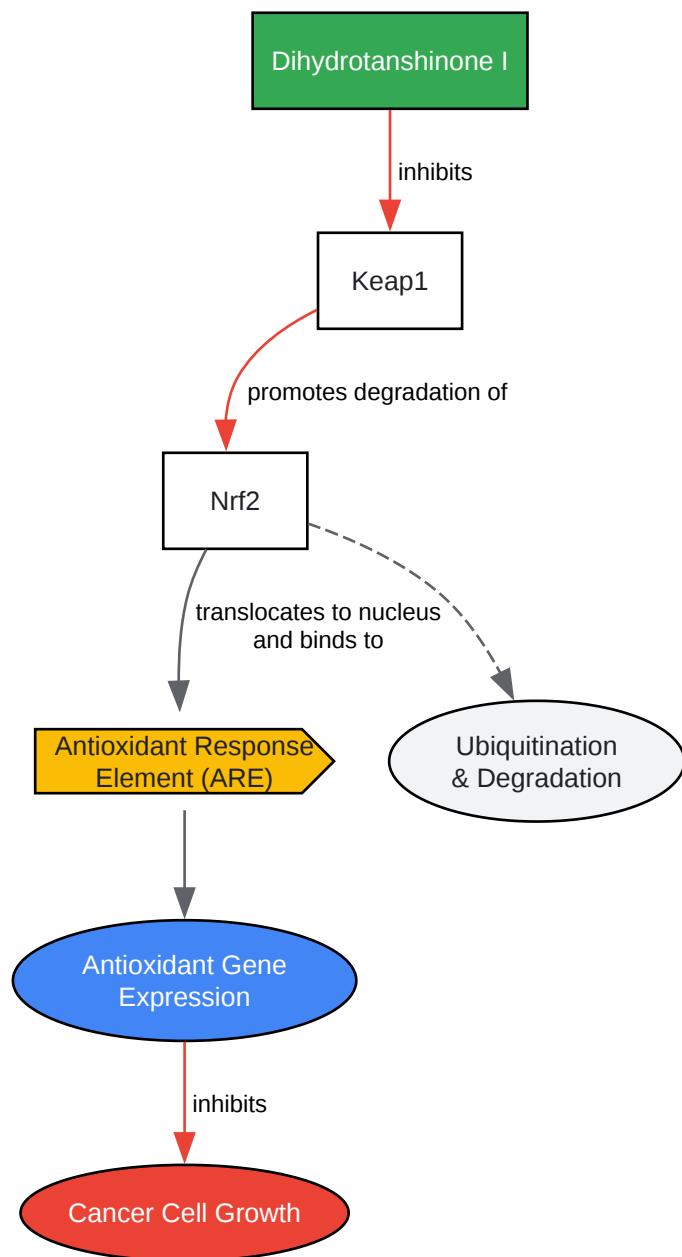
[Click to download full resolution via product page](#)


Caption: General workflow for **dihydrotanshinone I** extraction and purification.

Signaling Pathways Modulated by Dihydrotanshinone I

Dihydrotanshinone I has been shown to exert its biological effects by modulating several key signaling pathways.

1. AMPK/Akt/mTOR and MAPK Signaling Pathways

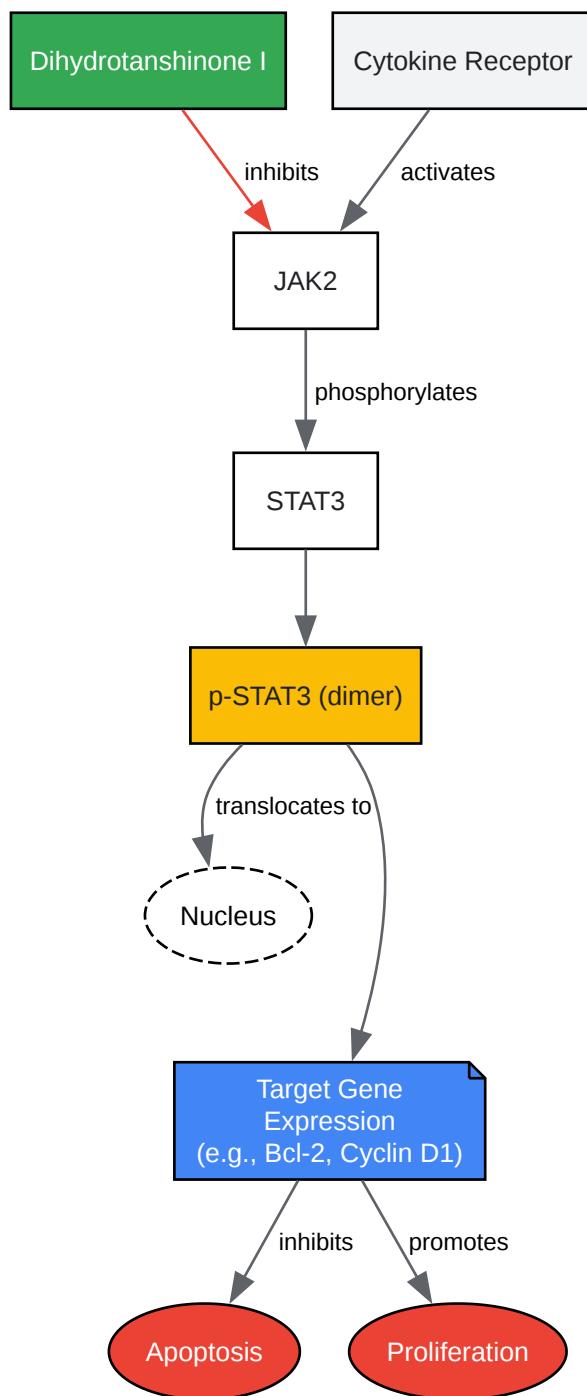

Dihydrotanshinone I can induce cell cycle arrest and inhibit proliferation in cancer cells by regulating the AMPK/Akt/mTOR and MAPK signaling pathways.[5]

[Click to download full resolution via product page](#)

Caption: **Dihydrotanshinone I** regulation of AMPK/Akt/mTOR and MAPK pathways.

2. Keap1-Nrf2 Signaling Pathway

Dihydrotanshinone I can inhibit the growth of certain cancer cells by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation.[22]



[Click to download full resolution via product page](#)

Caption: **Dihydrotanshinone I** targets the Keap1-Nrf2 signaling pathway.

3. JAK2/STAT3 Signaling Pathway

Dihydrotanshinone has been reported to inhibit hepatocellular carcinoma by suppressing the JAK2/STAT3 pathway.[\[23\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Tanshinones, Critical Pharmacological Components in *Salvia miltiorrhiza* [frontiersin.org]
- 2. Tanshinones, Critical Pharmacological Components in *Salvia miltiorrhiza* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in *Salvia miltiorrhiza* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 7. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dihydrotanshinone I | CAS#:87205-99-0 | Chemsoc [chemsoc.com]
- 9. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from *Salvia miltiorrhiza* and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Green and Efficient Ultrasonic-Assisted Extraction of Bioactive Components from *Salvia miltiorrhiza* by Natural Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix *Salviae Miltorrhizae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Study on uniform-design for optimizing supercritical-CO₂ fluid extraction technique of tanshinones in radix *salviae*] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Transcriptome Analysis of Medicinal Plant *Salvia miltorrhiza* and Identification of Genes Related to Tanshinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- To cite this document: BenchChem. [Dihydrotanshinone Extraction from *Salvia miltorrhiza*: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163075#dihydrotanshinone-extraction-from-salvia-miltorrhiza]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com